Oct-6-enal

Flavor chemistry Hydrogenated oil Structure-odor relationship

Oct-6-enal (6-octenal, CAS 63826-25-5) is a medium-chain unsaturated aliphatic aldehyde (C₈H₁₄O, MW 126.20) bearing a single double bond at the 6‑position. Commercial material typically exists as a mixture of (E)- and (Z)-geometric isomers, with the (E)-form (trans‑6‑octenal, CAS 63196‑63‑4) comprising 50–70% and the (Z)-form (CAS 63196‑64‑5) comprising 30–50%.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 63826-25-5
Cat. No. B12679739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-6-enal
CAS63826-25-5
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC=CCCCCC=O
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3
InChIKeyKVNBGNGISDIZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Oct-6-enal (CAS 63826-25-5) Procurement Profile: A C8 Unsaturated Aldehyde with Isomer-Dependent Flavor Performance


Oct-6-enal (6-octenal, CAS 63826-25-5) is a medium-chain unsaturated aliphatic aldehyde (C₈H₁₄O, MW 126.20) bearing a single double bond at the 6‑position . Commercial material typically exists as a mixture of (E)- and (Z)-geometric isomers, with the (E)-form (trans‑6‑octenal, CAS 63196‑63‑4) comprising 50–70% and the (Z)-form (CAS 63196‑64‑5) comprising 30–50% [1]. The compound is recognized as a flavor and fragrance agent, with the (E)-isomer holding FEMA GRAS status (FEMA No. 4787) and JECFA approval (No. 2240), and is functionally distinct from saturated C8 aldehydes, α,β‑unsaturated congeners, terminal olefin isomers, and its own (Z)-stereoisomer [2].

Why In-Class C8 Aldehydes Cannot Substitute for (E)-Oct-6-enal in Flavor and Separation Applications


Substituting another C8 aldehyde for oct-6-enal—whether octanal (saturated), (E)-2-octenal (α,β‑unsaturated), 7‑octenal (terminal olefin), or even (Z)-6-octenal (geometric isomer)—fails because the six‑carbon distance between the carbonyl and the E‑configured double bond confers a unique combination of exceptionally low olfactory threshold, a characteristic 'linolenic hardening flavor' (LHF) note, and potency at parts‑per‑trillion levels for imparting hydrogenated oil flavor [1][2]. Neither the saturated analog nor the α,β‑unsaturated congener replicates this sensory profile, and the (Z)-isomer, despite identical molecular formula, lacks the hydrogenated oil flavor capability and exhibits a divergent green‑melon character [2]. These differences are underpinned by measurable physicochemical properties—including relative volatility, vapor pressure, and logP—that directly impact formulation behavior, purification feasibility, and regulatory compliance [1][3].

Quantitative Comparator Evidence for (E)-Oct-6-enal: Six Dimensions Meaningful for Procurement Selection


Hydrogenated Oil Flavor Potency at ppt Levels Distinguishes (E)-6-Octenal from Its (Z)-Isomer

The (E)-isomer of 6-octenal is specifically claimed as the sole active component for imparting hydrogenated oil flavor (thick sweetness, rich taste) at concentrations of 10 ppt to 10 ppb in the final oil product, whereas the (Z)-isomer is explicitly excluded from this functional role and is characterized instead by green‑melon notes [1]. This is a direct isomer‑to‑isomer functional comparison documented in a granted patent application.

Flavor chemistry Hydrogenated oil Structure-odor relationship Low-fat food formulation

Exceptionally Low Olfactory Detection Threshold of 6(E)-Alkenals Relative to Saturated and 2(E)-Alkenal Homologs

In systematic gas chromatography‑olfactometry (GC‑O) determinations of homologous series of saturated and unsaturated aliphatic aldehydes, 6(E)-alkenals—the class to which (E)-oct‑6‑enal belongs—exhibited the lowest detection thresholds among all alkenals tested, significantly lower than their saturated counterparts (e.g., octanal) and 2(E)-alkenals (e.g., (E)-2-octenal) [1]. The class‑level minimum for C8–C9 aldehydes coincides with the chain length of 6‑octenal.

Olfactory science Flavor chemistry GC-Olfactometry Sensory threshold

Relative Volatility Differentiates trans-6-Octenal from cis-6-Octenal and 7-Octenal for Purification Decisions

Industrial purification of 7‑octenal is complicated by 6‑octenal co‑production. The relative volatility of trans‑6‑octenal to 7‑octenal is 1.13, whereas that of cis‑6‑octenal to 7‑octenal is 1.06 [1]. Though close to unity, this 0.07 difference in relative volatility between the two 6‑octenal isomers provides a measurable basis for isomer‑aware process design.

Separation science Distillation Process chemistry Isomer purification

Regulatory Status Divergence: FEMA GRAS and JECFA Approval Are Isomer-Specific

The trans‑6‑octenal isomer holds FEMA GRAS status (FEMA No. 4787), JECFA approval (No. 2240), and an EU Flavouring designation (FL No. 05.061), whereas the (Z)-isomer is explicitly marked as 'not for fragrance use' and 'not for flavor use' by the same databases [1][2][3]. Commercial 6‑octenal mixtures require specified stereoisomeric composition per EFSA guidance [1].

Food regulatory FEMA GRAS JECFA Flavor ingredient compliance

Organoleptic Quality Divergence Across C8 Aldehyde Isomers and Analogs Guides Application-Specific Selection

The odor character of (E)-6-octenal is functionally associated with hydrogenated oil, thick sweetness, and rich taste [1]. In contrast, (Z)-6-octenal is described as fresh, fruity, green, melon, cucumber ; octanal is fatty, citrus, green [2]; and (E)-2-octenal is waxy, fatty, green [2]. These categorical sensory differences preclude substitution even when potency or volatility parameters appear similar.

Organoleptic characterization Flavor profiling Structure-odor relationship Sensory science

Physicochemical Property Differences Between (E)- and (Z)-6-Octenal Affect Formulation and Handling

Although (E)- and (Z)-6-octenal share a molecular formula, their estimated and experimental physicochemical parameters differ. The (Z)-isomer has a vapor pressure of 1.352 mmHg at 25°C and a logP of 2.580 [1], while the (E)-isomer has an estimated vapor pressure of 0.782 mmHg (104 Pa) and a log Kow of 2.57 [2]. While differences are modest, vapor pressure differences of approximately 0.57 mmHg can influence headspace partitioning and flavor release kinetics in finished products.

Physicochemical properties Formulation science Volatility Partition coefficient

Procurement-Driven Application Scenarios Where (E)-Oct-6-enal Outperforms Analogs


Low-Trans Hydrogenated Oil Replacer Flavor Systems

When developing margarine, shortening, or fat spreads with reduced trans‑fatty acid content, (E)-6-octenal at 10 ppt–10 ppb in the oil phase uniquely imparts the characteristic 'hydrogenated oil flavor' (thick sweetness, rich taste) that conventional hydrogenation once provided [1]. Neither the (Z)-isomer nor other C8 aldehydes (octanal, (E)-2-octenal) achieve this effect at any concentration tested [1]. Procurement must specify lot isomer composition ≥50% E‑form.

High-Impact Flavor Formulations Requiring Minimal Dosage

For flavor houses designing concentrated flavor compositions for dairy, bakery, or oil‑based food products, (E)-6-octenal's class‑leading low olfactory threshold among C8 aldehydes enables effective flavor impact at sub‑ppm levels [2]. This potency advantage over octanal and (E)-2-octenal translates to lower use levels, reduced cost‑in‑use, and minimized off‑notes from carrier solvents.

Isomer-Specific Procurement for Regulatory Compliance in EU and U.S. Markets

Food and flavor manufacturers supplying EU and U.S. markets must procure 6-octenal lots with documented stereoisomeric composition per EFSA requirements (50–70% E‑form, 30–50% Z‑form) [3]. Trans‑6‑octenal (FEMA 4787, JECFA 2240, FL 05.061) is approved with 'no safety concern at current intake levels' [4]; (Z)-6-octenal is explicitly not approved for flavor or fragrance use [5]. Certificates of analysis confirming isomeric ratio are essential for regulatory dossiers.

Separation and Purification Process Development for Terminal Olefin Aldehydes

In synthetic chemistry and process development contexts where 7‑octenal is the target, the relative volatility data (α = 1.13 for trans‑6‑octenal/7‑octenal vs. 1.06 for cis‑6‑octenal/7‑octenal) inform distillation column design and justify the use of chemical derivatization strategies to remove 6‑octenal impurities [6]. Procurement of isomer‑characterized 6‑octenal reference standards is critical for method validation and impurity profiling.

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